3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
The compound “3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that contains a piperazine ring and a cinnoline ring. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Cinnoline derivatives have been known for their wide range of pharmacological profiles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can generally be synthesized through a Mannich reaction . Cinnoline derivatives can be synthesized via intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a cinnoline ring, which is a nitrogen-containing heterocycle .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Biological Screening and Synthesis
- The compound was involved in a study synthesizing derivatives and assessing their biological activity against bacteria and fungi, showing moderate activity in specific concentrations (J.V.Guna et al., 2009).
Anticancer and Antituberculosis Studies
- Research on derivatives of this compound demonstrated notable anticancer and antituberculosis activities. Certain compounds displayed significant effects in vitro against human breast cancer cell lines and tuberculosis strains (S. Mallikarjuna et al., 2014).
Adenosine Receptor Antagonists
- A study developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including this compound, as adenosine A2B receptor antagonists. These compounds exhibited high selectivity and potency (T. Borrmann et al., 2009).
Antibacterial and Antifungal Activity
- The compound was part of a study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, which showed significant antibacterial, antifungal, and anthelmintic activities (G. Khan et al., 2019).
In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
- In a study, derivatives mimicking sulfonyl piperazines were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The compound was found to be potent in inhibiting tubulin assembly and inducing apoptosis in cancer cells (Chetna Jadala et al., 2019).
Allosteric Enhancers of A1 Adenosine Receptor
- This compound was part of the synthesis and evaluation of derivatives as allosteric enhancers of the A1-adenosine receptor. The nature of substituents significantly influenced the allosteric enhancer activity (R. Romagnoli et al., 2008).
Antimicrobial Activity
- The compound featured in the synthesis of derivatives evaluated for antimicrobial efficacy against pathogens affecting tomato plants. Certain derivatives showed potent activities compared to standard drugs (K. Vinaya et al., 2009).
Antiviral Study
- A study synthesized and characterized derivatives of this compound for their antiviral activity against an avian paramyxovirus, with one derivative showing higher activity than the commercial antiviral drug Ribavirin (B. Selvakumar et al., 2018).
Dopamine Receptor Ligand
- The compound was a part of a study that modified its structure to explore its binding profile at dopamine and serotonin receptors. The modifications affected its dopamine D4 receptor affinity (R. Perrone et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including the estrogen receptor beta .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the given compound, have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
Piperazine derivatives, which share structural similarities with this compound, are known to modulate the pharmacokinetic properties of drug substances .
Future Directions
Future research could involve the synthesis and characterization of this compound, followed by testing for potential biological activity. Given the known activities of other piperazine and cinnoline derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are not fully understood due to limited research. Compounds with similar structures, such as piperazine derivatives, have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .
Cellular Effects
The cellular effects of this compound are yet to be fully elucidated. Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperazine derivatives have demonstrated anti-inflammatory and anti-allergic activities, suggesting they may influence cellular processes related to these responses .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLZSBDPQSVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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